Solubility data for 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile in organic solvents
Solubility data for 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively published, this document outlines the underlying theoretical principles, predictive analysis based on its molecular structure, and a detailed, field-proven experimental protocol for accurate solubility determination in a range of organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this and structurally related compounds.
Introduction: The Critical Role of Solubility
2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is a complex heterocyclic molecule incorporating a bromopyridine, a pyridyl ether, and a nicotinonitrile moiety. Such scaffolds are of significant interest in drug discovery. The solubility of a compound is a cornerstone of its developability, impacting everything from reaction kinetics in process chemistry to absorption and efficacy in pharmacology. Poor solubility can lead to unreliable results in biological assays, challenging purification processes, and low bioavailability, ultimately hindering the progression of a promising drug candidate.[1]
Therefore, a systematic evaluation of a compound's solubility in a diverse set of organic solvents is not merely a routine measurement but a fundamental step in its chemical and pharmaceutical characterization. This guide provides the scientific rationale and a detailed methodology to perform such an evaluation.
Predicted Solubility Profile Based on Molecular Structure
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen-bonding capabilities of the molecules involved.[2] An analysis of the structure of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile allows for a qualitative prediction of its solubility behavior.
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Polarity: The molecule possesses several polar features:
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Pyridine Rings: The nitrogen atoms in the two pyridine rings are electronegative, creating dipole moments.
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Nitrile Group (-C≡N): The cyano group is strongly polar.
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Ether Linkage (-O-): The ether oxygen is a hydrogen bond acceptor.
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Bromo Substituent (-Br): The bromine atom adds to the molecular weight and introduces some polarizability.
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Hydrogen Bonding: The molecule primarily acts as a hydrogen bond acceptor at the pyridine nitrogens, the ether oxygen, and the nitrile nitrogen. It lacks a hydrogen bond donor group (like -OH or -NH).
Based on these features, the compound is expected to be a polar molecule. Its solubility is predicted to be highest in polar aprotic solvents, which can engage in dipole-dipole interactions without competing as hydrogen bond donors. Solubility in polar protic solvents is expected to be moderate, while solubility in non-polar solvents will likely be poor.
Expected Solubility Trend:
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High Solubility: Polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile).
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Moderate Solubility: Polar protic solvents (e.g., Methanol, Ethanol) and some chlorinated solvents (e.g., Dichloromethane).[3]
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Low to Insoluble: Non-polar solvents (e.g., Hexane, Toluene, Diethyl ether).[3]
Gold Standard Methodology: Equilibrium "Shake-Flask" Solubility Determination
The definitive method for determining the thermodynamic solubility of a compound is the "shake-flask" method.[4][5] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute. The following protocol provides a robust and reliable approach.
Principle
An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[5]
Experimental Protocol
Materials and Equipment:
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2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile (solid, high purity)
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Selected organic solvents (HPLC grade or equivalent)
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Analytical balance
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Glass vials with screw caps (e.g., 4 mL)
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Orbital shaker or rotator with temperature control
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Centrifuge capable of holding the vials
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Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Volumetric flasks and pipettes for standard preparation
Step-by-Step Procedure:
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Preparation: Add an excess amount of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile (e.g., 5-10 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
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Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
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Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[1] Longer times (48-72 hours) may be necessary for some systems and should be validated.
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Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.[4]
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Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
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Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining microscopic solid particles.
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Dilution: Perform an accurate, pre-determined dilution of the filtrate with the appropriate mobile phase to bring the concentration within the calibrated range of the HPLC method.
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Quantification: Analyze the diluted sample by HPLC. The concentration is determined by comparing the peak area to a calibration curve prepared from known concentrations of the compound.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation and Interpretation
Solubility data should be recorded in a clear, tabular format to allow for easy comparison across different solvents. The results are typically expressed in units of mg/mL or mol/L.
Hypothetical Solubility Data Table
The following table illustrates how experimental results would be presented and includes plausible, hypothetical data based on the predicted solubility profile.
| Solvent Class | Solvent | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | > 100 |
| N,N-Dimethylformamide (DMF) | 37 | > 100 | |
| Acetonitrile (ACN) | 37.5 | 15 - 25 | |
| Polar Protic | Methanol | 33 | 5 - 15 |
| Ethanol | 24.5 | 2 - 8 | |
| Chlorinated | Dichloromethane (DCM) | 9.1 | 10 - 20 |
| Chloroform | 4.8 | 5 - 15 | |
| Non-Polar | Toluene | 2.4 | < 1 |
| Hexane | 1.9 | < 0.1 |
Interpreting the Results
The relationship between solvent properties and the solubility of a polar molecule like 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile can be visualized. The primary drivers for its solubility are the solvent's polarity (indicated by the dielectric constant) and its ability to accept hydrogen bonds.
Caption: Solvent-Solute Interaction Logic.
Conclusion
While pre-existing, published quantitative solubility data for 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is scarce, a robust solubility profile can be readily generated through systematic experimental work. The structural features of the molecule suggest it is a polar compound, with an expected preference for polar aprotic solvents. The shake-flask equilibrium method coupled with HPLC quantification stands as the gold-standard protocol for obtaining accurate and reliable data. The framework and detailed methodology provided in this guide equip researchers and drug development professionals with the necessary tools to thoroughly characterize the solubility of this and other novel chemical entities, facilitating informed decisions in process development and formulation science.
References
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Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from Scribd. [Link]
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